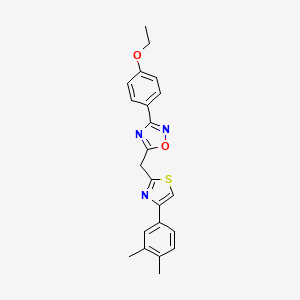
5-((4-(3,4-Dimethylphenyl)thiazol-2-yl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-((4-(3,4-Dimethylphenyl)thiazol-2-yl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-((4-(3,4-Dimethylphenyl)thiazol-2-yl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a novel derivative that has attracted attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews its biological activity based on diverse sources, including recent studies and case analyses.
Chemical Structure and Properties
The compound features a complex structure that includes a 1,2,4-oxadiazole ring fused with a thiazole moiety and an ethoxy-substituted phenyl group. This unique combination is believed to enhance its biological efficacy through synergistic interactions among the various functional groups.
Anticancer Activity
Several studies have investigated the anticancer properties of oxadiazole derivatives, revealing promising results:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the oxadiazole core have shown IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines . Notably, the introduction of electron-withdrawing groups (EWGs) in the structure often increased antitumor activity .
- Mechanism of Action : The mechanism by which these compounds exert their effects appears to involve apoptosis induction. For example, western blot analyses indicated that certain oxadiazole derivatives increase p53 expression and promote caspase-3 cleavage in MCF-7 cells, leading to apoptotic cell death .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives has also been explored:
- Broad-Spectrum Efficacy : Research indicates that compounds with oxadiazole scaffolds demonstrate significant antibacterial and antifungal activities. For instance, studies on 1,3,4-oxadiazole derivatives have shown effectiveness against Mycobacterium bovis BCG and other pathogens . The binding affinity of these compounds to key enzymes involved in bacterial fatty acid biosynthesis suggests a mechanism of action that disrupts vital cellular processes.
Study 1: Anticancer Evaluation
In a study evaluating various oxadiazole derivatives for anticancer activity, compounds were tested against multiple cancer cell lines. One derivative displayed an IC50 value comparable to that of Tamoxifen, indicating its potential as a therapeutic agent .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15.63 | Apoptosis via p53 activation |
| Compound B | A549 | 0.75 | Cell cycle arrest |
Study 2: Antimicrobial Testing
A series of oxadiazole derivatives were synthesized and tested for their antimicrobial properties against Mycobacterium species. The most active compound demonstrated significant inhibition in both active and dormant states of the bacteria.
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | M. bovis BCG | 0.072 µM |
Eigenschaften
IUPAC Name |
5-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]methyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-4-26-18-9-7-16(8-10-18)22-24-20(27-25-22)12-21-23-19(13-28-21)17-6-5-14(2)15(3)11-17/h5-11,13H,4,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASNMLPTFFXRLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC(=C(C=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














